
Tromboxano B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thromboxane B1 (TXB1) is a member of the thromboxane B (TXB) family . Thromboxane is a type of lipid known as eicosanoids . It is named for its role in blood clot formation (thrombosis) .
Synthesis Analysis
Thromboxane A synthase, an enzyme found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane .Molecular Structure Analysis
The molecular formula of Thromboxane B1 is C20H36O6 . The average mass is 372.496 Da and the monoisotopic mass is 372.251190 Da .Chemical Reactions Analysis
Thromboxane B1 is a product of the metabolism of dihomo-γ-linolenic acid (DGLA) by cyclooxygenases 1 and 2 (COX-1/COX-2) .Physical And Chemical Properties Analysis
Thromboxane B1 has a density of 1.2±0.1 g/cm3, a boiling point of 577.1±50.0 °C at 760 mmHg, and a flash point of 196.6±23.6 °C . It has 6 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds .Aplicaciones Científicas De Investigación
Investigación sobre enfermedades cardiovasculares
Tromboxano B1: se estudia ampliamente en el contexto de las enfermedades cardiovasculares. Es un marcador para la evaluación de la activación plaquetaria en afecciones como el ictus isquémico . La medición de los niveles de TXB1 puede proporcionar información sobre la eficacia de las terapias antiplaquetarias como la aspirina, que inhibe la síntesis de tromboxano .
Biomarcador para el riesgo de ictus
TXB1 sirve como un posible biomarcador para el riesgo de enfermedad vascular, particularmente en pacientes tratados con aspirina. Las concentraciones altas de TXB1 pueden indicar un mayor riesgo de ictus isquémico o enfermedad cardíaca isquémica . El seguimiento de los niveles de TXB1 podría ayudar en la detección temprana y el manejo de estas afecciones.
Inflamación y respuesta inmunitaria
Las investigaciones sugieren que el tromboxano, junto con otros eicosanoides, participa en la activación de la tormenta de citoquinas, que está mediada por las interleucinas y el factor de necrosis tumoral alfa. Esto implica a TXB1 en el estudio de las respuestas inflamatorias y los trastornos del sistema inmunitario .
Embolia pulmonar
En el campo de las enfermedades respiratorias, se estudia TXB1 por su papel en la embolia pulmonar. Como metabolito de TXA2, que causa broncoconstricción y vasoconstricción pulmonar, los niveles de TXB1 son indicativos de la gravedad y el pronóstico de los casos de embolia pulmonar .
Complicaciones obstétricas
También se investiga TXB1 por sus aplicaciones en obstetricia, particularmente en afecciones como la preeclampsia. Participa en la patofisiología de la hipertensión y la disfunción uteroplacentaria, que son características de la preeclampsia .
Trastornos metabólicos
El papel de TXB1 en trastornos metabólicos como la diabetes es otra área de investigación activa. Se implica en las complicaciones vasculares asociadas con la diabetes, y sus niveles pueden reflejar el estado de control metabólico en pacientes diabéticos .
Aterosclerosis
TXB1 es relevante en el estudio de la aterosclerosis debido a sus efectos sobre la agregación plaquetaria y la función vascular. Participa en el desarrollo de placas ateroscleróticas y puede ser un objetivo para intervenciones terapéuticas .
Infarto de miocardio y trombosis
Finalmente, TXB1 es crucial en la investigación del infarto de miocardio y la trombosis. Es un actor clave en la formación de trombos y puede ser un objetivo para los medicamentos diseñados para prevenir el infarto de miocardio mediante la inhibición de la agregación plaquetaria .
Mecanismo De Acción
Target of Action
Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family . The primary targets of Thromboxane B1 are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq . These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis) .
Mode of Action
Thromboxane B1 interacts with its targets, the thromboxane receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation . It is in homeostatic balance in the circulatory system with prostacyclin, a related compound .
Biochemical Pathways
Thromboxane B1 is involved in the cyclooxygenase (COX)-1 pathway . In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway . The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane . This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
The pharmacokinetics of Thromboxane B1 involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites . These measurements provide a non-invasive index of platelet activation .
Result of Action
The action of Thromboxane B1 results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation . It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot .
Action Environment
The action, efficacy, and stability of Thromboxane B1 can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production . Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma . Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin . This indicates that the action of Thromboxane B1 can be modulated by certain medications .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Thromboxane B1 interacts with various enzymes and proteins as part of its role in biochemical reactions. Thromboxane A2, from which Thromboxane B1 is derived, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and proteins, which could also be relevant to the biochemical properties of Thromboxane B1 .
Cellular Effects
Thromboxane B1, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation . Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion .
Molecular Mechanism
The molecular mechanism of Thromboxane B1 is closely related to that of Thromboxane A2. Thromboxane A2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Thromboxane B1 over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds . This suggests that Thromboxane B1 may also have a short half-life and undergo rapid degradation in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Thromboxane B1 in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin .
Metabolic Pathways
Thromboxane B1 is involved in the metabolic pathways of Thromboxane A2. Thromboxane A2 is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and cofactors .
Transport and Distribution
Thromboxane A2, from which Thromboxane B1 is derived, primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production due to its short half-life .
Subcellular Localization
Studies have shown that both Thromboxane A2 synthase and Thromboxane A2 receptor are constitutively expressed in both nuclear and extranuclear compartments of vascular smooth muscle cells . This suggests that Thromboxane B1 may also have a similar subcellular localization.
Propiedades
IUPAC Name |
7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWWNLTJCCSAV-VZBVYBAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

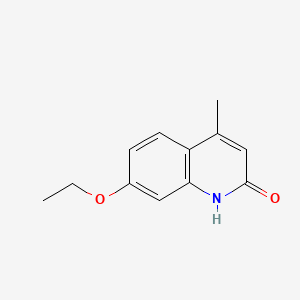
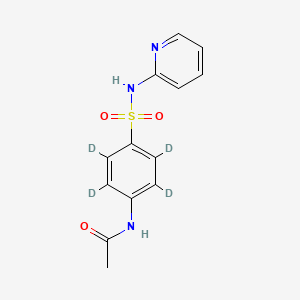
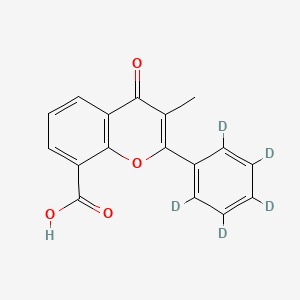
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
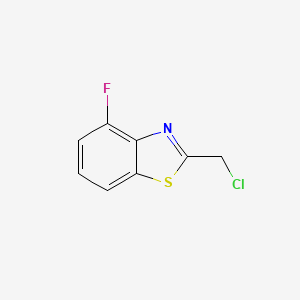
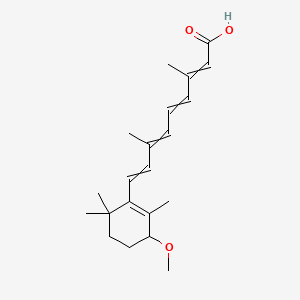
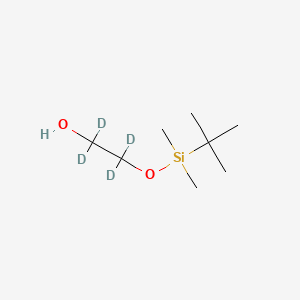
![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)
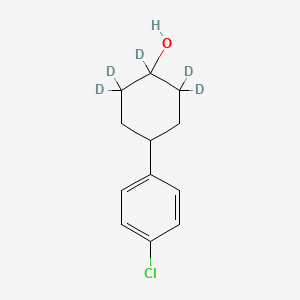

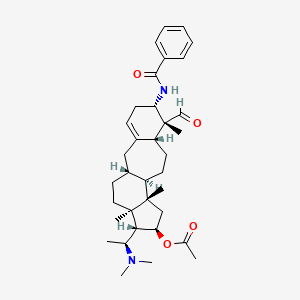
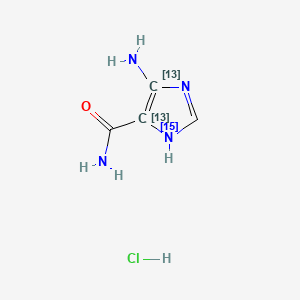

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)